雄甾酮

描述

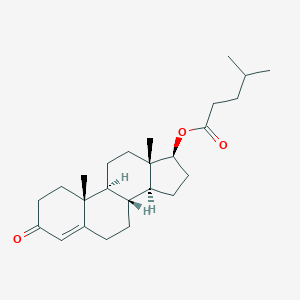

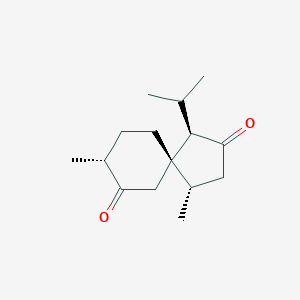

Androsterone, chemically known as 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone . Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT) .

Synthesis Analysis

Androsterone is synthesized from testosterone via a two-step process in the liver. First, testosterone is converted into androstenedione by the enzyme 17β-hydroxysteroid dehydrogenase. Next, the enzyme 3α-hydroxysteroid dehydrogenase converts androstenedione into androsterone .Molecular Structure Analysis

The core molecular structure of androsterone is formed by a 19-carbon framework, often referred to as the androstane skeleton. It possesses a 3 α-hydroxy group, a 5 α-androstane framework, and a 17 one group .Chemical Reactions Analysis

Androsterone can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .Physical And Chemical Properties Analysis

Androsterone is a significant biochemical compound that plays a crucial role in the human body. This steroid hormone is an endogenous steroid hormone, neurosteroid, and putative pheromone .科学研究应用

抗惊厥活性

雄甾酮是睾酮的一个主要代谢产物,显示出作为抗惊厥药物的潜力。Kim等人(2009年)发现,雄甾酮在小鼠癫痫模型中表现出抗惊厥活性,特别是对某些GABA受体拮抗剂诱导的癫痫发作具有作用。这表明了它在大脑中作为一种神经保护类固醇的潜力(W. Kim et al., 2009)。同样,Kaminski等人(2005年)报告了雄甾酮的抗惊厥特性,强调了它作为GABAA受体的正向变构调节剂的作用(R. Kaminski et al., 2005)。

分子结构分析

Caliebe等人(2022年)的研究重点是分析气相中雄甾酮的结构。他们的研究提供了关于雄甾酮构象的见解,推动了我们对其物理和化学性质的理解(Swantje V M Caliebe et al., 2022)。

激素受体激活

雄甾酮也与法尼索尔X受体(FXR)相互作用。Wang等人(2006年)证明了雄甾酮作为FXR配体的作用,暗示了它在生理或药理调节FXR中的作用(Shuguang Wang et al., 2006)。

神经影响

Fernández-Guasti等人(2005年)探讨了雄甾酮的神经影响,特别是在动物模型中的类抗焦虑效应。这项研究有助于理解雄甾酮可能对心理和行为产生的影响(A. Fernández‐Guasti等人,2005年)。

认知和心理影响

Frye等人(2008年)研究了雄甾酮对动物模型中焦虑和认知表现的影响。他们的研究结果表明,雄甾酮及其代谢产物可能在调节类焦虑行为和认知过程中发挥作用(C. Frye et al., 2008)。

对辐射的保护作用

Ji(2015年)研究了雄甾酮衍生物DE对受γ射线照射的小鼠的保护作用,表明其在减轻辐射损伤中的潜在用途(H. Ji,2015年)。

对植物发育的影响

Janeczko等人(2003年)探讨了雄甾酮对植物发育的影响,特别是在诱导拟南芥开花中的作用。他们的研究有助于理解类固醇对植物生理的影响(A. Janeczko et al., 2003)。

植物对抗冷胁迫的缓解作用

Erdal(2012年)研究了雄甾酮在缓解玉米幼苗冷胁迫中的作用。这项研究表明雄甾酮在增强植物对环境胁迫的抵抗力方面具有潜力(S. Erdal, 2012)。

类固醇合成和修饰

Nunes等人(2022年)对从植物固醇中生物合成雄甾酮进行了技术前景研究。这项研究对制药行业生产类固醇化合物具有重要意义(Victor Oliveira Nunes等人,2022年)。

分子结合研究

Krishnan等人(2012年)研究了雄甾酮对γ-氨基丁酸A受体类固醇增强位点的结合取向。这项研究提供了关于雄甾酮及其类似物的分子相互作用的见解(K. Krishnan et al., 2012)。

作用机制

Target of Action

Androsterone, an endogenous steroid hormone, primarily targets androgen receptors . It is a weak androgen with a potency approximately 1/7 that of testosterone . It can cross into the brain and could have effects on brain function .

Mode of Action

Androsterone interacts with its primary target, the androgen receptors, to mediate various physiological processes . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor . This interaction with GABA A receptors contributes to its anticonvulsant effects .

Biochemical Pathways

Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . This suggests that androsterone can be considered a metabolic intermediate in its own right . It is also involved in the “backdoor pathway” of androgen synthesis, which plays an essential role in human male sexual development .

Pharmacokinetics

It is known that androsterone is produced in the body and can cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The action of androsterone results in various molecular and cellular effects. It plays a role in the development and maintenance of masculine characteristics in vertebrates . It also has neuroprotective effects and can influence social, affective, and cognitive behavior .

Action Environment

Environmental factors can influence the action of androsterone. For instance, certain food components and contaminants can modulate androsterone’s activity . Moreover, androsterone can reduce the negative effects of cold on the chlorophyll content in plants and decrease electrolyte leakage, which provides information about cell membrane permeability .

安全和危害

When handling Androsterone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Recent research suggests that androsterone significantly affects masculinization in mammalian fetuses . The data indicate that placental progesterone acts as substrate for synthesis of backdoor androgens, which occurs across several tissues . Masculinization of the human fetus depends, therefore, on testosterone and androsterone synthesis by both the fetal testes and nongonadal tissues, leading to DHT formation at the genital tubercle .

属性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-HLUDHZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036525 | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.012 mg/mL at 23 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Androsterone | |

CAS RN |

53-41-8 | |

| Record name | Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | androsterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)